molecular formula C7H6INO3 B471562 6-iodo-5-methoxypyridine-2-carboxylic acid CAS No. 154497-83-3

6-iodo-5-methoxypyridine-2-carboxylic acid

Cat. No.: B471562
CAS No.: 154497-83-3
M. Wt: 279.03g/mol
InChI Key: RAGBMWMAUGDAJG-UHFFFAOYSA-N
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Description

6-iodo-5-methoxypyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6INO3 and a molecular weight of 279.03 g/mol It is a derivative of picolinic acid, characterized by the presence of iodine and methoxy groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-5-methoxypyridine-2-carboxylic acid typically involves the iodination of 5-methoxypicolinic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-iodo-5-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-iodo-5-methoxypyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-iodo-5-methoxypyridine-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance its binding affinity and specificity for certain targets. Additionally, the methoxy group can influence its solubility and membrane permeability, affecting its overall bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-iodo-5-methoxypyridine-2-carboxylic acid is unique due to the combined presence of iodine and methoxy groups, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution and coupling reactions, while the methoxy group improves its solubility and potential interactions with biological macromolecules .

Properties

IUPAC Name

6-iodo-5-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGBMWMAUGDAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268734
Record name 6-Iodo-5-methoxy-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154497-83-3
Record name 6-Iodo-5-methoxy-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154497-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-5-methoxy-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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